molecular formula C13H16N2O B15293347 1-isobutyl-3-phenyl-1H-pyrazol-5-ol

1-isobutyl-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B15293347
M. Wt: 216.28 g/mol
InChI Key: NHQSQUFLSGSBBI-UHFFFAOYSA-N
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Description

1-isobutyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isobutyl-3-phenyl-1H-pyrazol-5-ol can be synthesized through a multi-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-one and isobutyl aldehyde. The reaction typically requires a catalyst such as sodium acetate and is carried out at room temperature . The product is obtained in high yields and can be purified through simple filtration.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and the product is easily isolated.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and halides are used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

1-isobutyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
  • 1-phenyl-3-trifluoromethylpyrazol-5-one

Uniqueness

1-isobutyl-3-phenyl-1H-pyrazol-5-ol is unique due to its specific isobutyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its potential as a therapeutic agent and its utility in various chemical reactions compared to other similar compounds .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O/c1-10(2)9-15-13(16)8-12(14-15)11-6-4-3-5-7-11/h3-8,10,14H,9H2,1-2H3

InChI Key

NHQSQUFLSGSBBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2=CC=CC=C2

Origin of Product

United States

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